molecular formula C10H9NO2S B1462223 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1050884-45-1

3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1462223
CAS No.: 1050884-45-1
M. Wt: 207.25 g/mol
InChI Key: JRVUCYYNYUHHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid: is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This compound is part of the thienopyridine family, which is known for its diverse biological and chemical properties. It is used in various scientific research fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can exert beneficial effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties, including solubility and affinity for binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thieno[2,3-b]pyridine derivatives, which are subjected to methylation and subsequent carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: This compound is used in biological research to study its effects on various biological systems. It is often used in the development of new drugs and therapeutic agents due to its potential biological activity .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on different diseases and conditions, including its potential as an anti-inflammatory or anticancer agent .

Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also used in the development of new materials and technologies .

Comparison with Similar Compounds

  • Thieno[2,3-b]pyridine-2-carboxylic acid
  • 3-Methylthieno[2,3-b]pyridine-2-carboxylic acid
  • 4-Methylthieno[2,3-b]pyridine-2-carboxylic acid

Comparison: 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of two methyl groups at the 3 and 4 positions of the thienopyridine ring. This structural modification can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of these methyl groups can enhance its stability and alter its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-5-3-4-11-9-7(5)6(2)8(14-9)10(12)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVUCYYNYUHHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 3
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 4
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 6
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.